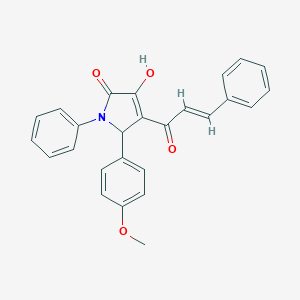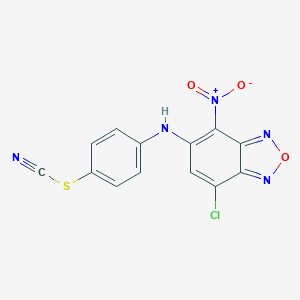![molecular formula C20H15F6N5O2S2 B395908 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B395908.png)
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]pyridine ring system, introduction of the trifluoromethyl groups, and subsequent functionalization to introduce the amino, cyano, and thiazolyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
科学研究应用
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE include:
4-Amino-2-(trifluoromethyl)benzonitrile: A compound with similar trifluoromethyl and cyano groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with trifluoromethyl groups and a thiourea moiety.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its complex ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications .
属性
分子式 |
C20H15F6N5O2S2 |
|---|---|
分子量 |
535.5g/mol |
IUPAC 名称 |
4-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15F6N5O2S2/c21-19(22,23)18(20(24,25)26)13-2-1-3-15(13)31(16(28)14(18)10-27)11-4-6-12(7-5-11)35(32,33)30-17-29-8-9-34-17/h4-9H,1-3,28H2,(H,29,30) |
InChI 键 |
XPBQUFBHCFHSPQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
规范 SMILES |
C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2,2,2-trifluoro-1-[(2-pyridinylmethyl)amino]-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B395830.png)
![ethyl 2,2,2-trifluoro-1-{[2-(3H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethylcarbamate](/img/structure/B395831.png)
![Ethyl 3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]-2-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)propanoate](/img/structure/B395832.png)
![N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B395834.png)
![2-fluoro-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395835.png)

![Ethyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395838.png)
![2-ethoxy-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395839.png)
![4-methoxy-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395840.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B395841.png)
![Ethyl 2-(benzoylamino)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B395844.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B395846.png)
![4-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B395849.png)
